

Introduction: The Strategic Value of a Versatile Building Block

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Compound of Interest

Compound Name:	5-Chloro-2-isopropoxyphenylboronic acid
Cat. No.:	B1591254

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In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex molecular architectures.[1][2] This Nobel Prize-winning methodology relies on the use of organoboron compounds, among which arylboronic acids are paramount due to their stability, low toxicity, and high functional group tolerance.[2][3] **5-Chloro-2-isopropoxyphenylboronic acid** is a particularly valuable building block. The specific arrangement of its functional groups—a chloro substituent for further functionalization, a sterically influential isopropoxy group, and the reactive boronic acid moiety—makes it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of **5-Chloro-2-isopropoxyphenylboronic acid**. Moving beyond a simple recitation of steps, we will delve into the causality behind the experimental design, address critical safety considerations, and offer insights into purification strategies, equipping researchers and drug development professionals with the knowledge to reliably execute this synthesis.

Part 1: Synthetic Strategy and Mechanistic Underpinnings

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate (either an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][5][6] For **5-Chloro-2-isopropoxyphenylboronic acid**, the

most efficient and regioselective strategy is a directed ortho-metallation (DoM), specifically a lithiation-borylation sequence.

The logic behind this choice is rooted in the electronic nature of the starting material, 1-chloro-4-isopropoxybenzene. The isopropoxy group is a potent directed metallation group (DMG). Its oxygen atom can coordinate to an organolithium reagent, delivering the strong base to the adjacent (ortho) position on the aromatic ring for deprotonation. This approach offers superior regiochemical control compared to attempting a halogen-metal exchange on a di-halogenated precursor.

The reaction proceeds through three key stages:

- **Lithiation:** At a cryogenic temperature (-78 °C), a strong, non-nucleophilic base, n-butyllithium (n-BuLi), selectively abstracts a proton from the carbon atom ortho to the isopropoxy group. The low temperature is critical to prevent side reactions and ensure the kinetic stability of the resulting aryllithium intermediate.[7][8]
- **Borylation:** The highly nucleophilic aryllithium species attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a tetracoordinate boron "ate" complex.[8][9] Using triisopropyl borate is often advantageous as its bulky ester groups can help prevent over-addition (the formation of diaryl or triaryl boranes).[10]
- **Hydrolysis:** The reaction is quenched with an aqueous acid. This protonates the oxygen atoms and hydrolyzes the boronate ester to yield the final **5-Chloro-2-isopropoxyphenylboronic acid**, which typically precipitates or is extracted from the reaction mixture.

Visualizing the Reaction Pathway

Figure 1: Lithiation-Borylation Reaction Mechanism

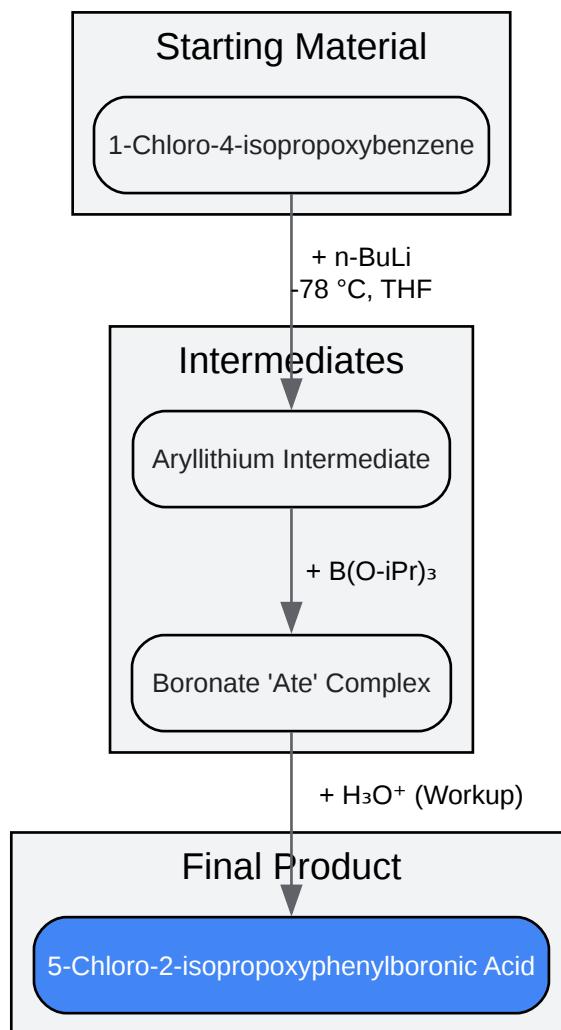
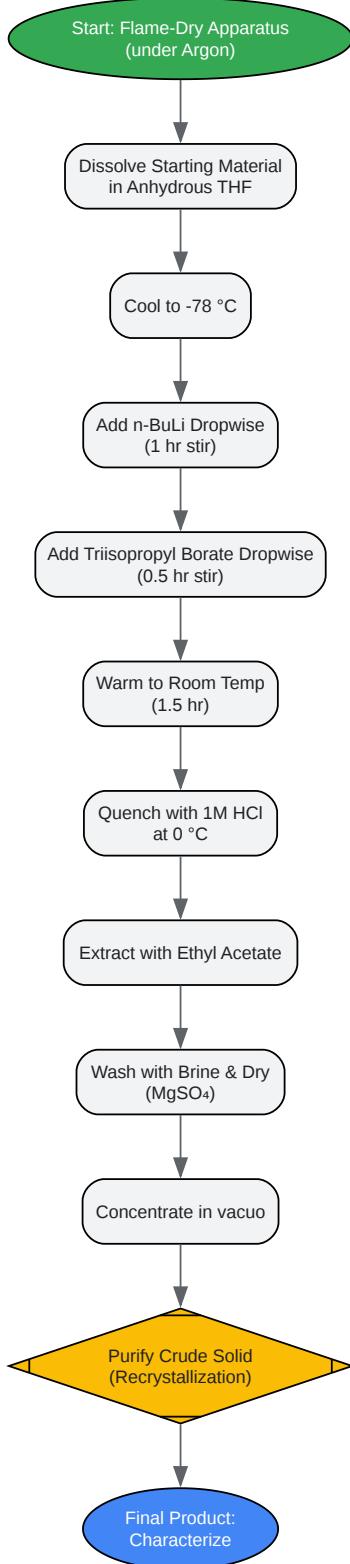


Figure 2: Summary of Experimental Workflow

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